
Methyl-2-deoxy-beta-D-ribofuranoside
Overview
Description
Methyl-2-deoxy-beta-D-ribofuranoside is a chemical compound with the molecular formula C6H12O4 and a molecular weight of 148.1571 g/mol . It is a derivative of ribose, a sugar that is a fundamental component of RNA. This compound is characterized by the absence of a hydroxyl group at the second carbon position, which distinguishes it from its parent sugar, ribose .
Mechanism of Action
Target of Action
Methyl-2-deoxy-beta-D-ribofuranoside is a type of purine nucleoside analog . These analogs have a broad spectrum of anti-tumor activity, targeting indolent lymphatic system malignant tumors . The anti-cancer mechanism in this process relies on inhibiting DNA synthesis and inducing apoptosis .
Mode of Action
The mode of action of this compound involves its interaction with the DNA synthesis process. By inhibiting DNA synthesis, it disrupts the normal cell cycle, leading to cell death or apoptosis . This is particularly effective against cancer cells, which have a high rate of DNA synthesis.
Biochemical Pathways
This compound affects the DNA synthesis pathway. By inhibiting this pathway, it disrupts the normal functioning of cells, leading to apoptosis . The downstream effects include the death of cancer cells and a reduction in tumor size.
Result of Action
The result of this compound’s action is the induction of apoptosis in cancer cells . By inhibiting DNA synthesis, it disrupts the normal cell cycle, leading to cell death. This results in a reduction in tumor size and potentially the elimination of the cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-2-deoxy-beta-D-ribofuranoside typically involves the methylation of 2-deoxy-D-ribose. One common method is the reaction of 2-deoxy-D-ribose with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl glycoside . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl-2-deoxy-beta-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Structural and Functional Importance in Nucleic Acids
MDR is a derivative of ribose that plays a crucial role in the structure of nucleic acids. It serves as a building block for DNA and RNA, influencing their stability and functionality. The unique furanose ring structure of MDR contributes to the conformational dynamics essential for biological interactions.
- Case Study: Conformational Analysis
A study utilizing proton magnetic resonance spectroscopy demonstrated that the conformations of methyl-2-deoxy-beta-D-ribofuranoside are critical for understanding its role in DNA scaffolding. The findings revealed how solvent interactions can affect its structural integrity, which is vital for its function in biological systems .
Applications in Drug Development
Due to its structural properties, MDR has been explored as a precursor in the synthesis of various antiviral and antibiotic compounds. Its ability to mimic natural nucleosides allows it to interfere with viral replication mechanisms.
- Antiviral Activity
Research indicates that modifications of MDR can lead to compounds with enhanced antiviral properties. For instance, derivatives of this compound have been investigated for their efficacy against viral infections by targeting viral polymerases .
Molecular Recognition Studies
MDR is also utilized in studies focused on molecular recognition processes. Its interactions with proteins and other biomolecules are essential for understanding biochemical pathways.
- Binding Studies
The vibrational spectra of MDR have been analyzed using techniques such as Raman and infrared spectroscopy to elucidate its binding interactions with enzymes and receptors. These studies provide insights into the dynamics of molecular recognition, which is fundamental in drug design .
Synthesis of Modified Nucleosides
MDR serves as a starting material for synthesizing modified nucleosides that exhibit improved pharmacological properties. The quaternization reactions involving MDR derivatives have shown promise in generating compounds with enhanced biological activity.
- Quaternization Reactions
A recent study reported the successful quaternization of 5-O-sulfonates derived from MDR, leading to the formation of quaternary ammonium salts. These compounds exhibited varied yields depending on the reaction conditions, highlighting the potential for tailored synthesis in medicinal chemistry .
Spectroscopic Characterization
The application of spectroscopic techniques has been pivotal in studying the properties of MDR. Comprehensive vibrational analyses have provided valuable data regarding its molecular dynamics and structural characteristics.
Technique | Application | Key Findings |
---|---|---|
Inelastic Neutron Scattering | Elucidation of vibrational modes | Identified distinct molecular structures |
Raman Spectroscopy | Structural characterization | Revealed insights into bonding interactions |
Infrared Spectroscopy | Analysis of functional groups | Provided data on O-H and C-H stretching modes |
Comparison with Similar Compounds
Similar Compounds
Methyl-beta-D-ribofuranoside: Similar in structure but with a hydroxyl group at the second carbon position.
2-Deoxy-D-ribose: Lacks the methoxy group but shares the deoxy structure at the second carbon.
Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside: A derivative with additional protective groups.
Uniqueness
Methyl-2-deoxy-beta-D-ribofuranoside is unique due to its specific structural features, which confer distinct chemical and biological properties. Its deoxy nature at the second carbon and the presence of a methoxy group make it a valuable compound for various synthetic and research applications .
Biological Activity
Methyl-2-deoxy-beta-D-ribofuranoside (MDR) is a derivative of ribose, a sugar that plays a critical role in various biological processes, particularly in nucleic acids. This article explores the biological activity of MDR, focusing on its structural properties, biological implications, and potential applications in therapeutic contexts.
Structural Overview
MDR is characterized by its five-membered furanose ring structure, which is crucial for its biological function. The molecular formula of MDR is , and it exhibits unique conformational dynamics that influence its interaction with biological macromolecules.
Table 1: Structural Properties of this compound
Property | Value |
---|---|
Molecular Weight | 148.16 g/mol |
Melting Point | 60-62 °C |
Solubility | Soluble in water |
Configuration | Beta anomer |
Role in Nucleic Acids
MDR serves as a building block for nucleotides and nucleic acids, impacting their structural integrity and functionality. The 2-deoxy modification is essential for the stability of DNA compared to RNA, as it lacks the hydroxyl group at the 2' position, which makes DNA less reactive and more stable under physiological conditions.
Interaction with Enzymes
MDR has been shown to interact with various enzymes involved in nucleotide metabolism. For instance, studies indicate that MDR can act as a substrate for deoxyribonucleoside kinases, which are pivotal in DNA synthesis and repair mechanisms .
Biological Activity Studies
Recent studies have highlighted the diverse biological activities associated with MDR:
- Antiviral Activity : Research has indicated that ribofuranosides can exhibit antiviral properties by inhibiting viral replication mechanisms. MDR's structural similarity to natural nucleosides allows it to interfere with viral RNA synthesis .
- Anticancer Potential : MDR has been investigated for its potential in cancer therapy. It can modulate cellular pathways involved in apoptosis and cell proliferation. For example, studies have shown that compounds derived from ribofuranosides can enhance the efficacy of chemotherapeutic agents by targeting specific cancer cell signaling pathways .
- Immunomodulatory Effects : There is evidence suggesting that MDR can influence immune responses by acting on immune cell signaling pathways. This property may be harnessed for developing new immunotherapeutic strategies .
Case Study 1: Antiviral Efficacy
A study demonstrated that MDR derivatives exhibited significant antiviral activity against several RNA viruses. The mechanism was attributed to their ability to mimic natural substrates in viral replication processes, effectively inhibiting viral polymerases .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that treatment with MDR led to reduced cell viability and increased apoptosis rates. The compound was shown to activate caspase pathways, indicating its potential as an anticancer agent .
Properties
IUPAC Name |
2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGJZDFWPSOTHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51255-18-6 | |
Record name | NSC68139 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of methyl 2'-deoxy-β-D-ribofuranoside?
A1: While the article doesn't explicitly provide the molecular formula and weight, it focuses on the conformational analysis of methyl 2'-deoxy-β-D-ribofuranoside using proton magnetic resonance spectroscopy. [] This technique provides valuable information about the spatial arrangement of atoms within the molecule. The study utilizes this spectroscopic data alongside molecular mechanics calculations to determine the preferred conformations of the molecule in solution.
Q2: How does the study utilize computational chemistry to understand methyl 2'-deoxy-β-D-ribofuranoside?
A2: The research employs molecular mechanics calculations to complement the proton magnetic resonance spectroscopy data. [] This computational approach helps researchers explore different possible conformations of methyl 2'-deoxy-β-D-ribofuranoside and calculate their relative energies. By comparing these calculated energies with experimental data obtained from spectroscopy, the study identifies the most stable and likely conformations adopted by the molecule. This information is crucial for understanding the molecule's behavior in various chemical and biological contexts.
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